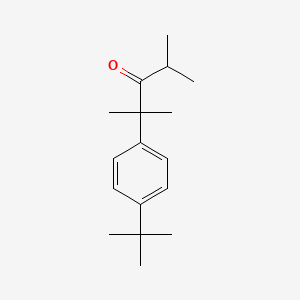
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the alkylation of xylenol with isobutylene . This reaction is carried out under acidic conditions to facilitate the formation of the tert-butyl group on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The separation of the desired product from by-products is achieved through techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of antioxidants and stabilizers for fuels and polymers.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The phenyl ring can participate in π-π interactions, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: This compound has similar antioxidant properties and is used in similar applications.
Butylated hydroxytoluene (BHT): Another antioxidant with a similar structure, used widely in food and industrial applications.
Uniqueness
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it particularly effective in certain applications, such as stabilizing fuels and polymers.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C17H26O/c1-12(2)15(18)17(6,7)14-10-8-13(9-11-14)16(3,4)5/h8-12H,1-7H3 |
InChI Key |
XPPBTWHNMSTPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
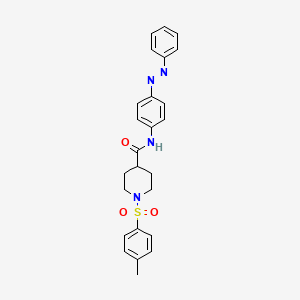

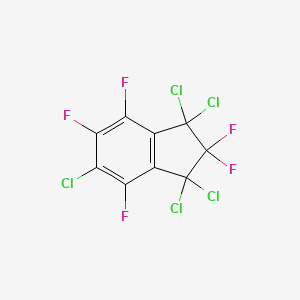
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
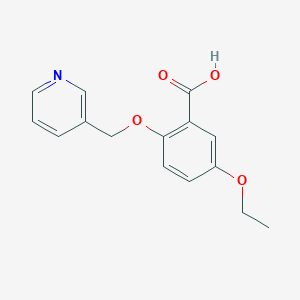
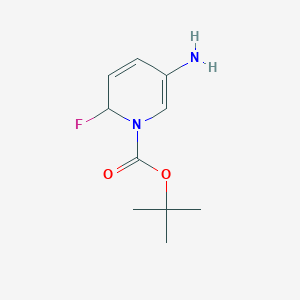
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
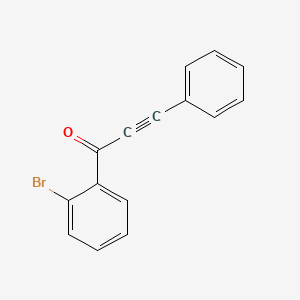

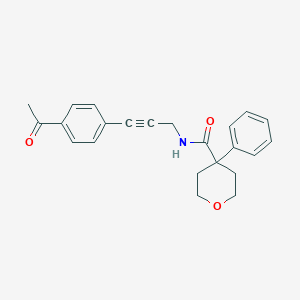
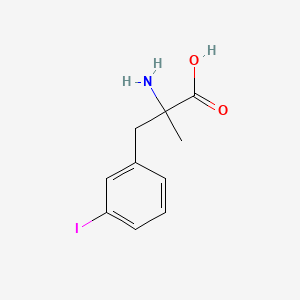
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
